molecular formula C10H16N2O3 B1382753 tert-butyl n-(3-cyanooxolan-3-yl)carbamate CAS No. 1429777-52-5

tert-butyl n-(3-cyanooxolan-3-yl)carbamate

Cat. No.: B1382753
CAS No.: 1429777-52-5
M. Wt: 212.25 g/mol
InChI Key: BQRYMWAOQMEASJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyanooxolan-3-yl)carbamate is a carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted with a cyano (-CN) group at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of heterocyclic frameworks. The Boc group enhances solubility and stability during synthetic processes, while the cyano group introduces electron-withdrawing properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-(3-cyanooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRYMWAOQMEASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate typically involves the reaction of 3-aminotetrahydrofuran-3-carbonitrile with di-tert-butyl dicarbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatography on silica gel with a mixture of ethyl acetate and petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient purification techniques and the recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl n-(3-cyanooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Di-tert-butyl dicarbonate: Used in the synthesis of the compound.

    Raney Nickel: Used as a catalyst in reduction reactions.

    Ethyl acetate and petroleum ether: Used in the purification process.

Major Products Formed

The major products formed from the reactions of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate depend on the specific reaction conditions. For example, reduction reactions can yield amine derivatives.

Scientific Research Applications

tert-butyl n-(3-cyanooxolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate involves its reactivity as a carbamate. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The carbamate group can undergo hydrolysis, releasing the amine and carbon dioxide. This property is exploited in its use as a protecting group for amines, where it can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituent/Ring System Molecular Formula Key Features
This compound 3-cyanooxolane C₁₀H₁₆N₂O₃ - Electron-withdrawing cyano group enhances electrophilicity .
tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5) 4-aminooxolane C₉H₁₈N₂O₃ - Amino group (-NH₂) increases nucleophilicity and hydrogen-bonding potential .
tert-Butyl N-(3-ethynyloxolan-3-yl)carbamate (CID 154747214) 3-ethynyloxolane C₁₁H₁₇NO₃ - Ethynyl group (-C≡CH) enables click chemistry applications .
tert-Butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2) 3-fluorocyclohexane C₁₁H₂₀FNO₂ - Fluorine atom improves metabolic stability and lipophilicity .
tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) 3-oxocyclopentane C₁₀H₁₇NO₃ - Ketone group enhances polarity and reactivity toward nucleophiles .
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5) 5-methylpiperidine C₁₁H₂₂N₂O₂ - Methyl group introduces steric hindrance; piperidine ring confers basicity .

Physicochemical Properties

  • Solubility: The cyano group in the target compound reduces hydrophilicity compared to amino-substituted analogs (e.g., CAS 2305080-35-5) . Fluorinated derivatives (e.g., CAS 1546332-14-2) exhibit higher lipid solubility .
  • Stability: The Boc group in all compounds provides hydrolytic stability under basic conditions. Cyano and ethynyl substituents may increase susceptibility to nucleophilic attack compared to ketones or amines .
  • Reactivity : The ethynyl group (CID 154747214) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the ketone (CAS 847416-99-3) is prone to condensation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl n-(3-cyanooxolan-3-yl)carbamate
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